3-Chloro-5-methyl-1H-1,2,4-triazole

Description

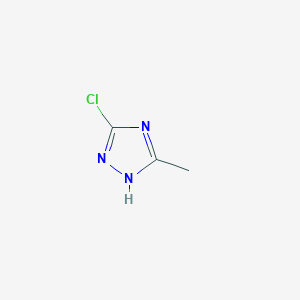

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDKVRCTAMEXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165141 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15285-15-1 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015285151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data of 3-Chloro-5-methyl-1H-1,2,4-triazole

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-5-methyl-1H-1,2,4-triazole

Authored by: A Senior Application Scientist

Foreword: The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the 1,2,4-triazole scaffold is of paramount importance, featuring in a wide array of pharmacologically active agents. This guide provides a comprehensive analysis of the spectroscopic characteristics of a key derivative, this compound. Our objective is to move beyond a mere cataloging of data, instead offering a deep, mechanistic interpretation of the spectral features, grounded in the principles of structural chemistry. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and validate this and similar molecular entities.

Molecular Structure and Tautomeric Considerations

This compound (Molecular Formula: C₃H₄ClN₃, Molecular Weight: 117.54 g/mol ) is a substituted triazole with a unique electronic and structural profile.[1][2] A critical aspect of 1,2,4-triazole chemistry is the potential for tautomerism, where the proton on the nitrogen can reside on different nitrogen atoms of the heterocyclic ring.[3] For this specific molecule, the primary tautomeric forms would be the 1H and 4H isomers, with the 1H form generally being more stable based on theoretical and physical studies.[3] Spectroscopic analysis is indispensable for confirming the predominant tautomer in a given state or solution.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Causality: ¹H NMR spectroscopy provides unparalleled insight into the electronic environment of hydrogen atoms within a molecule. The chemical shift of a proton is dictated by the degree of shielding from the external magnetic field, which is influenced by neighboring atoms and functional groups. For this compound, we anticipate two primary signals corresponding to the methyl (CH₃) protons and the N-H proton of the triazole ring.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and to slow down the exchange of labile protons like N-H, resulting in sharper signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.00 ppm.[4]

-

Instrument Parameters:

-

Spectrometer: A 300 or 400 MHz spectrometer is sufficient for routine characterization.[4]

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Number of Scans: 16-32 scans are typically averaged to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is employed to allow for full relaxation of the protons.

-

Data Interpretation and Predicted Spectrum

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | The methyl group is attached to the electron-deficient triazole ring, causing a downfield shift from a typical aliphatic methyl group. The absence of adjacent protons results in a singlet. |

| N-H | ~13.0 - 14.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | The N-H proton of a triazole is acidic and involved in hydrogen bonding, leading to a significant downfield shift and signal broadening. This signal is exchangeable with D₂O.[5] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle & Causality: ¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms causing a significant downfield shift (deshielding) of the attached carbon nucleus.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with a good signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

For this compound, three distinct carbon signals are expected.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ | ~10 - 15 | The methyl carbon is in a typical aliphatic region, slightly downfield due to attachment to the triazole ring. |

| C5-CH₃ | ~155 - 160 | This ring carbon is deshielded by the adjacent nitrogen atoms. |

| C3-Cl | ~145 - 150 | This ring carbon is significantly deshielded by both the ring nitrogens and the highly electronegative chlorine atom. |

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable technique that generates a molecular ion (M⁺) and a series of fragment ions, which together create a unique mass "fingerprint."

Experimental Protocol

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] The resulting ions are then separated by their m/z ratio and detected.

Data Interpretation and Predicted Spectrum

The molecular weight of C₃H₄ClN₃ is 117.54. A key diagnostic feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in two molecular ion peaks:

-

M⁺: at m/z 117 (for C₃H₄³⁵ClN₃)

-

M+2: at m/z 119 (for C₃H₄³⁷ClN₃), with an intensity of about one-third of the M⁺ peak.

Plausible Fragmentation Pathway

The 1,2,4-triazole ring is known to undergo characteristic fragmentation, often involving the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[6]

Caption: A simplified potential fragmentation pathway for this compound under EI-MS.

| m/z Value | Proposed Fragment | Rationale |

| 117, 119 | [C₃H₄ClN₃]⁺ (M⁺, M+2) | Molecular ion peaks showing the characteristic 3:1 chlorine isotope pattern. |

| 82 | [C₃H₄N₃]⁺ | Loss of a chlorine radical (•Cl). |

| 90, 92 | [C₂HClN₃]⁺ | Loss of a methyl radical (•CH₃). |

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is specific to the type of bond and the functional groups present.

Experimental Protocol

The spectrum can be recorded by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by analyzing the neat solid using an Attenuated Total Reflectance (ATR) accessory. The instrument records the transmittance of IR radiation over a range, typically 4000-400 cm⁻¹.

Data Interpretation and Predicted Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3300 | N-H Stretch | Broad, Medium | The broadness is due to intermolecular hydrogen bonding (N-H···N) between triazole molecules.[7][8] |

| 2900 - 3000 | C-H Stretch (aliphatic) | Medium | Corresponds to the stretching of the C-H bonds in the methyl group. |

| ~1600 - 1450 | C=N, N=N Stretch | Medium-Strong | These absorptions are characteristic of the triazole ring vibrations.[3] |

| ~1250 | C-N Stretch | Medium | Ring stretching vibrations. |

| ~700 - 800 | C-Cl Stretch | Strong | The carbon-chlorine bond stretch typically appears in this region of the fingerprint. |

Comprehensive Data Summary

| Technique | Feature | Predicted Value |

| ¹H NMR | -CH₃ | ~2.3 - 2.5 ppm (s, 3H) |

| N-H | ~13.0 - 14.0 ppm (br s, 1H) | |

| ¹³C NMR | -CH₃ | ~10 - 15 ppm |

| C5-CH₃ | ~155 - 160 ppm | |

| C3-Cl | ~145 - 150 ppm | |

| Mass Spec (EI) | Molecular Ion (M⁺, M+2) | m/z 117, 119 (3:1 ratio) |

| IR | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) |

| C=N, N=N Stretch | ~1600 - 1450 cm⁻¹ | |

| C-Cl Stretch | ~700 - 800 cm⁻¹ |

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each analytical technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the proton and carbon environments, mass spectrometry validates the molecular weight and elemental composition (specifically the presence of chlorine), and IR spectroscopy identifies the key functional groups and bonding arrangements. Together, these methods provide a robust and self-validating system for the unequivocal identification and quality control of this important heterocyclic compound, enabling its confident use in research and development pipelines.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

AIP Publishing. (2021). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Retrieved from [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1H-1,2,4-Triazole, 3-chloro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

-

TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

-

Journal of Al-Nahrain University. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]

-

Al-Nahrain University, College of Science. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

-

ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

ResearchGate. (2013). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved from [Link]

-

ResearchGate. (2015). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-chloro-1H-1,2,4-triazole - Optional[MS (GC)]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]

-

LookChem. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. Retrieved from [Link]

Sources

- 1. 1H-1,2,4-Triazole, 3-chloro-5-methyl- [webbook.nist.gov]

- 2. synchem.de [synchem.de]

- 3. ijsr.net [ijsr.net]

- 4. rsc.org [rsc.org]

- 5. ijrpc.com [ijrpc.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-5-methyl-1H-1,2,4-triazole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-chloro-5-methyl-1H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of this heterocyclic compound and their manifestation in NMR spectra. The guide synthesizes theoretical predictions, data from analogous structures, and best practices for spectral acquisition and interpretation. While specific experimental spectra for this exact molecule are not widely published, this guide offers a robust framework for its characterization.

Introduction: The Structural Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions.[1] The specific substitution pattern of this compound, featuring both an electron-withdrawing chloro group and an electron-donating methyl group, creates a unique electronic environment within the aromatic ring. Understanding the precise tautomeric forms and electronic distribution is critical for predicting its reactivity and biological activity, and NMR spectroscopy is the most powerful tool for this elucidation in the solution state.[2]

A pivotal aspect of 1,2,4-triazole chemistry is the phenomenon of prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms of the ring.[3][4][5] For this compound, three potential tautomers exist: the 1H, 2H, and 4H forms. The relative populations of these tautomers are influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.[2] NMR spectroscopy is exceptionally sensitive to these tautomeric equilibria, as the chemical shifts of the ring carbons and protons, as well as the N-H proton, will vary depending on the dominant tautomeric form.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals: one for the methyl protons and another for the N-H proton.

Methyl Protons (CH₃): The methyl protons are anticipated to appear as a sharp singlet. The chemical shift of this signal will be influenced by the electronic environment of the triazole ring. Given the presence of the electronegative chloro substituent and the aromatic nature of the ring, the methyl proton signal is predicted to be in the range of δ 2.3 - 2.6 ppm . The precise chemical shift will be dependent on the solvent used for the analysis.

N-H Proton: The N-H proton will appear as a broad singlet, a characteristic feature of exchangeable protons. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the N-H signal is expected to be significantly downfield, likely in the range of δ 13.0 - 15.0 ppm . In a less polar solvent like CDCl₃, the signal may be more upfield and broader. The position and broadening of this peak are direct consequences of the tautomeric exchange.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide critical information about the carbon skeleton of the molecule. Three distinct signals are expected: one for the methyl carbon and two for the triazole ring carbons.

Methyl Carbon (CH₃): The methyl carbon is expected to resonate in the aliphatic region of the spectrum, typically in the range of δ 10 - 15 ppm .

Triazole Ring Carbons (C3 and C5): The two carbons of the triazole ring, C3 (bearing the chloro substituent) and C5 (bearing the methyl substituent), will appear in the aromatic region.

-

C3-Cl: The carbon atom attached to the chlorine atom is expected to be significantly downfield due to the deshielding effect of the electronegative chlorine. Its predicted chemical shift is in the range of δ 150 - 155 ppm .

-

C5-CH₃: The carbon atom attached to the methyl group will be more shielded compared to C3. Its predicted chemical shift is anticipated in the range of δ 155 - 160 ppm . The relative positions of C3 and C5 can be influenced by the dominant tautomer and solvent effects.

Summary of Predicted NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 2.3 - 2.6 | 10 - 15 | Singlet |

| N-H | 13.0 - 15.0 (in DMSO-d₆) | - | Broad Singlet |

| C3-Cl | - | 150 - 155 | - |

| C5-CH₃ | - | 155 - 160 | - |

The Critical Role of Tautomerism in NMR Interpretation

As mentioned, the existence of 1H, 2H, and 4H tautomers is a key feature of 1,2,4-triazoles. The observed NMR spectrum is a weighted average of the spectra of the individual tautomers if the exchange is fast on the NMR timescale. If the exchange is slow, separate signals for each tautomer might be observed.

Caption: Tautomeric equilibrium in this compound.

The relative stability of these tautomers is dictated by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine at C3 and the electron-donating nature of the methyl group at C5 will influence the acidity of the different nitrogen atoms, thereby affecting the position of the tautomeric equilibrium. Quantum-chemical calculations can provide insights into the relative energies of the tautomers and help in the interpretation of the experimental NMR data.[6]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

Caption: A streamlined workflow for NMR analysis.

1. Sample Preparation:

-

Solvent Selection: DMSO-d₆ is a highly recommended solvent due to its ability to dissolve a wide range of compounds and its property of shifting N-H protons downfield, which aids in their identification. CDCl₃ can also be used, but the N-H proton signal may be broader and more difficult to observe.

-

Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent is typically sufficient.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

2. NMR Spectrometer Parameters:

-

¹H NMR:

-

A spectral width of at least 16 ppm is recommended to ensure all signals, including the potentially downfield N-H proton, are observed.

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A spectral width of approximately 200-220 ppm is appropriate.

-

Proton decoupling should be employed to simplify the spectrum and improve sensitivity.

-

A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

3. Advanced NMR Experiments:

-

2D NMR: To unambiguously assign the carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

-

HSQC: This experiment correlates proton signals with the directly attached carbon signals. It would definitively link the methyl proton signal to the methyl carbon signal.

-

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the assignments of the C3 and C5 ring carbons by observing correlations from the methyl protons to both C5 and C3.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to provide clear and interpretable data for the structural elucidation of this important heterocyclic compound. The key spectral features will be the singlet for the methyl group, the broad N-H signal, and the two distinct signals for the triazole ring carbons. A thorough understanding of the potential for tautomerism is essential for an accurate interpretation of the spectra. The application of advanced 2D NMR techniques will allow for the unequivocal assignment of all proton and carbon signals, providing a complete picture of the molecular structure in solution. This guide provides the necessary theoretical framework and practical considerations for researchers to confidently acquire and interpret the NMR data for this compound and its analogues.

References

-

Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Available at: [Link]

-

Creagh, L. T., & Truitt, P. (1968). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole. The Journal of Organic Chemistry, 33(7), 2956-2957. Available at: [Link]

-

Jacquier, R., & Elguero, J. (1969). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Available at: [Link]

-

Bojarska-Olejnik, E., Stefaniak, L., Witanowski, M., Hamdi, B. T., & Webb, G. A. (1986). 15N NMR investigation of the tautomeric equilibria of some 1,2,4-triazoles and related compounds. Magnetic Resonance in Chemistry, 24(10), 911-916. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

Feshin, V. P., & Feshina, E. V. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 23(11), 2859. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dspace.ncl.res.in [dspace.ncl.res.in]

- 3. scribd.com [scribd.com]

- 4. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 5. 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the FT-IR and Mass Spectrometric Analysis of 3-Chloro-5-methyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive examination of 3-Chloro-5-methyl-1H-1,2,4-triazole, a key heterocyclic building block in modern drug discovery and materials science. We delve into the core analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS), presenting not just the data, but the fundamental principles and expert rationale behind the experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the accurate identification, structural elucidation, and quality control of this important chemical entity. Detailed, self-validating protocols, data tables, and explanatory diagrams are provided to serve as a robust reference for laboratory application.

Introduction to this compound

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1] The introduction of specific substituents, such as a chloro group and a methyl group, onto this heterocyclic core creates this compound (Figure 1), a versatile intermediate for synthesizing more complex molecules with tailored biological activities.[2][3] Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps.

1.1 Chemical Structure and Properties

-

Molecular Formula: C₃H₄ClN₃[4]

-

Molecular Weight: 117.54 g/mol [4]

-

Structure: A five-membered aromatic ring containing three nitrogen atoms, substituted with a chlorine atom at position 3 and a methyl group at position 5. The "1H" designation indicates the tautomeric form where the proton resides on the N1 nitrogen.[3]

-

Significance: The combination of the electron-withdrawing chloro group and the electron-donating methyl group, along with the hydrogen-bonding capability of the N-H group, defines its reactivity and spectroscopic signature.

1.2 Analytical Objectives

The primary goal of this guide is to establish a definitive analytical workflow for confirming the identity and structure of this compound. We will leverage two complementary techniques:

-

FT-IR Spectroscopy to identify the key functional groups and the overall molecular "fingerprint."

-

Mass Spectrometry to determine the precise molecular weight and deduce the structure from its characteristic fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations (e.g., stretching, bending). This absorption pattern is unique to the molecule's structure and functional groups.

2.1 Causality Behind Experimental Choices: Why ATR-FT-IR?

For the analysis of solid powders like this compound, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional methods like KBr pellets.[5]

-

Expertise & Experience: ATR requires little to no sample preparation, eliminating the time-consuming and potentially error-prone process of grinding and pressing pellets.[6] It provides excellent sample-to-crystal contact, ensuring high-quality, reproducible spectra. The evanescent wave, an infrared field that extends beyond the ATR crystal surface, penetrates only a few microns into the sample, making it ideal for strongly absorbing solid materials.[7][8]

2.2 Experimental Protocol: ATR-FT-IR

This protocol is designed as a self-validating system to ensure data integrity.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Meticulously clean the surface of the diamond or zinc selenide ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This is a critical step that subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself from the final sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[6]

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Clean the ATR crystal surface thoroughly as described in step 2.

2.3 Data Interpretation: The Vibrational Signature

The FT-IR spectrum of this compound is a composite of the vibrations from its triazole ring and its substituents. The key absorption bands are assigned based on established group frequencies for similar heterocyclic systems.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |

| ~3125 cm⁻¹ | N-H Stretching | Triazole Ring | Broad absorption characteristic of a hydrogen-bonded N-H group in the solid state.[9] |

| ~3000-2850 cm⁻¹ | C-H Stretching | Methyl Group (-CH₃) | Aliphatic C-H stretches from the methyl substituent. |

| ~1550-1480 cm⁻¹ | C=N & N=N Stretching | Triazole Ring | Strong absorptions typical for the aromatic C=N and N=N bonds within the triazole ring system.[9] |

| ~1450 cm⁻¹ | C-H Bending | Methyl Group (-CH₃) | Asymmetric and symmetric bending vibrations of the methyl group. |

| ~1200-1000 cm⁻¹ | Ring Vibrations | C-N Stretching | Complex vibrations involving the stretching of C-N bonds within the triazole ring. |

| ~800-700 cm⁻¹ | C-Cl Stretching | Chloro Group (-Cl) | The C-Cl stretch typically appears in this region, providing direct evidence for the chloro-substituent. |

2.4 Workflow Visualization

The logical flow of the ATR-FT-IR experiment is crucial for obtaining reliable data.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information for structural elucidation: the molecular weight of the compound and structural details derived from its fragmentation pattern.

3.1 Causality Behind Experimental Choices: Why Electron Ionization (EI)?

Electron Ionization (EI) is the chosen method for this analysis.[11]

-

Expertise & Experience: EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[12] While this often prevents the observation of the molecular ion for fragile molecules, for stable aromatic systems like triazoles, it produces a rich, reproducible fragmentation pattern.[13] This pattern serves as a highly specific "fingerprint" that can be compared against spectral libraries, such as the NIST database, for confident identification.[14]

3.2 Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the vaporized sample molecules are bombarded by a 70 eV electron beam. This energetic collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[11]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, stable charged ions (fragment ions) and neutral radicals or molecules.

-

Mass Analysis: The population of ions (molecular and fragment) is accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, generating a signal proportional to their abundance.

-

Data Output: The output is a mass spectrum, a plot of relative ion abundance versus m/z.

3.3 Data Interpretation: Decoding the Fragmentation

The mass spectrum of this compound is uniquely defined by the presence of a chlorine atom.

The Isotopic Signature of Chlorine: A cornerstone of this analysis is recognizing the natural isotopic abundance of chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), approximately a 3:1 ratio.[15][16][17] This means any fragment containing a chlorine atom will appear as a pair of peaks (an "isotope pattern") separated by 2 m/z units, with the peak at the higher mass (containing ³⁷Cl) having about one-third the intensity of the peak at the lower mass (containing ³⁵Cl).[18][19]

Key Ions and Their Formation:

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Ion | Rationale & Comments |

| 117 | 119 | [C₃H₄ClN₃]⁺• (M⁺•) | The molecular ion peak . The presence of the M⁺• and M+2 peaks in a ~3:1 ratio is definitive proof of a monochlorinated compound.[19] |

| 90 | 92 | [C₂H₃ClN]⁺• | Loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion, a common fragmentation pathway for triazoles.[1] |

| 82 | - | [C₃H₄N₃]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. This results in an ion without chlorine, so the characteristic isotope pattern disappears. |

| 54 | - | [C₂H₂N₂]⁺• | A plausible fragment resulting from further cleavage of the triazole ring. |

The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, which confirms the presence of the molecular ion cluster at m/z 117 and 119.[14]

3.4 Fragmentation Pathway Visualization

The fragmentation process can be visualized as a cascade originating from the molecular ion.

Integrated Spectroscopic Analysis: A Holistic Approach

-

FT-IR confirms the presence of the N-H, C-H (methyl), C=N/N=N, and C-Cl functional groups.

-

MS confirms the molecular weight (117.54 g/mol ) and, crucially, the presence of exactly one chlorine atom via the M⁺•/M+2 isotope pattern. The fragmentation pattern is consistent with the proposed triazole ring structure.

4.1 Logical Flow for Structural Elucidation

Conclusion: Best Practices and Advanced Considerations

The combined application of ATR-FT-IR and EI-MS provides a rapid, reliable, and robust methodology for the structural confirmation of this compound. The FT-IR spectrum validates the presence of key functional groups, while the mass spectrum confirms the molecular weight and elemental composition (specifically, the presence of one chlorine atom) and offers structural insights through predictable fragmentation. Adherence to the detailed, self-validating protocols outlined in this guide is essential for ensuring data quality and reproducibility. For advanced studies, such as metabolite identification or reaction monitoring, coupling these techniques with liquid chromatography (LC-MS) or employing soft ionization techniques like Electrospray Ionization (ESI) may be warranted to preserve the molecular ion and analyze more complex mixtures.

References

-

Wikipedia. (n.d.). Isotopes of chlorine. Retrieved from [Link]

-

Trivedi, M. K., et al. (2016). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

-

Quora. (2018). What is the percentage abundance of each isotope Cl35 Cl37 given chlorine's atomic weight of 35.5? Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Periodic Table--Chlorine. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is The Abundance Of Chlorine-35 And Chlorine-37? Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorine-37. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

-

Oliveira, J. P. R. de, et al. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. Retrieved from [Link]

-

Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). ATR-FTIR Spectroscopy Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

NIST. (n.d.). 1H-1,2,4-Triazole, 3-chloro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-1,2,4-Triazole, 3-chloro-5-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Plekhanov, V. G. (2016). Directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles. Bashkir chemistry journal. Retrieved from [Link]

-

The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

-

AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]

-

Al-Jibouri, M. N. A. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology. Retrieved from [Link]

-

ResearchGate. (2017). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

Fiveable. (n.d.). Electron Impact Definition. Retrieved from [Link]

-

Szatmári, I., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Acta Pharmaceutica Hungarica. Retrieved from [Link]

-

Gilchrist, T. L., et al. (1977). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.12: Mass Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. ijsr.net [ijsr.net]

- 4. 1H-1,2,4-Triazole, 3-chloro-5-methyl- [webbook.nist.gov]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. azom.com [azom.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1H-1,2,4-Triazole, 3-chloro-5-methyl- [webbook.nist.gov]

- 15. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Chlorine-37 - Wikipedia [en.wikipedia.org]

- 18. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 19. youtube.com [youtube.com]

Tautomerism in Substituted 1,2,4-Triazoles: A Technical Guide for Drug Development

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to numerous approved drugs.[1][2] The biological function of these molecules is profoundly dictated by their structural dynamics, specifically prototropic tautomerism. This guide provides a comprehensive technical overview of the tautomeric phenomena in substituted 1,2,4-triazoles. It covers the fundamental tautomeric forms, the physicochemical factors governing their equilibrium, detailed experimental and computational protocols for their characterization, and the critical implications of tautomerism in drug design and development. This document is intended as an authoritative resource for researchers, scientists, and drug development professionals to navigate and harness the complexities of tautomerism in 1,2,4-triazole-based therapeutics.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

Tautomerism, a dynamic equilibrium between interconverting structural isomers, is a critical concept in organic chemistry with significant consequences for a molecule's biological and chemical properties.[3] In heterocyclic systems like 1,2,4-triazoles, prototropic tautomerism—the migration of a proton—is a key feature.[4] The position of this mobile proton determines the molecule's electronic distribution, hydrogen bonding capabilities, pKa, lipophilicity, and overall three-dimensional shape.[1][5] Consequently, understanding and controlling the tautomeric balance is paramount in drug development, as the predominant tautomer dictates how a molecule interacts with its biological target.[1][6]

The unsubstituted 1,2,4-triazole ring can exist in multiple tautomeric forms, with the 1H-tautomer being the most stable.[3][7] However, the introduction of substituents dramatically influences the relative stabilities of these forms, creating a complex tautomeric landscape that must be carefully characterized.[3][8]

The Tautomeric Landscape of Substituted 1,2,4-Triazoles

For a C-substituted 1,2,4-triazole, three primary annular tautomers are possible, designated by the position of the mobile proton on the ring's nitrogen atoms: 1H , 2H , and 4H .[7] In addition, if substituents at the C3 or C5 positions contain labile protons (e.g., -OH, -SH, -NHR), further tautomeric equilibria such as keto-enol, thione-thiol, or imine-enamine forms must be considered.[1][9]

For instance, 1,2,4-triazole-5-thiones primarily exist in a thione-thiol equilibrium, with quantum chemical calculations indicating the thione form is generally the most stable.[1][10]

Factors Governing Tautomeric Equilibrium

The delicate balance between tautomers is governed by a combination of intrinsic (substituent effects) and extrinsic (environmental) factors.

-

Electronic Effects of Substituents: The nature and position of substituents are arguably the most significant factors. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the triazole ring, stabilizing or destabilizing different tautomers.[7] For example, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen tends to reside on the nitrogen atom closer to the more electron-releasing substituent.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can dramatically shift the tautomeric equilibrium.[8] Polar solvents may stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. Continuum solvation models like PCM are often used in computational studies to simulate these effects.[1]

-

pH and Ionization State: The pKa of each nitrogen atom in the triazole ring is different for each tautomer.[11][12] As the pH of the environment changes, the molecule may become protonated or deprotonated, favoring the tautomer that is most stable in that particular ionization state. The pKa of the neutral 1,2,4-triazole is approximately 10.26, while the pKa for the protonated form is around 2.19.[11][13]

-

Temperature: Changes in temperature can alter the equilibrium constant between tautomers, as described by the van 't Hoff equation. While often a secondary effect, it can be significant in systems with small energy differences between tautomers.

Data Presentation: Influence of Substituents on Tautomer Stability

The following table summarizes the predominant tautomer for various C3-substituted 1,2,4-triazoles, illustrating the profound impact of substituent electronic properties.

| Substituent at C3 | Predominant Tautomer | Stability Order | Reference(s) |

| Unsubstituted | 1H | 1H > 4H | [3][4] |

| 3-Amino | 1H | 1H > 2H > 4H | [7] |

| 3-Chloro | 1H (3-chloro isomer) | 3-chloro-1H > 5-chloro-1H > 3-chloro-4H | [7] |

| 3-Bromo | 4H | --- | [7] |

| 3-Mercapto | Thione | Thione > Thiol | [7][9] |

| 3-Amino-5-nitro | 1H (gas phase), 2H (polar solvent) | --- | [7] |

Analytical and Computational Characterization of Tautomers

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous elucidation of tautomeric forms and their equilibrium dynamics.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and indispensable tool for studying tautomerism in solution.[14] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[15][16]

Expert Insight: While ¹H and ¹³C NMR are standard, ¹⁵N NMR is arguably the most reliable method for studying prototropic tautomerism in azoles.[15] The large chemical shift difference between pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens provides a clear and direct probe of the proton's location.[15] Furthermore, two-dimensional experiments like HMBC can establish long-range correlations (e.g., ³J(¹⁵N,¹H)) that are definitive for structural assignment.[17]

Experimental Protocol: ¹⁵N NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve the synthesized 1,2,4-triazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 10-20 mg/mL in a high-quality NMR tube. Causality: DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual proton signal does not interfere with the N-H region.

-

Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of ¹⁵N detection.

-

Acquisition of ¹H-Coupled ¹⁵N Spectrum: Acquire a standard 1D ¹⁵N spectrum. This is often time-consuming due to the low natural abundance and unfavorable relaxation times of ¹⁵N.

-

Acquisition of 2D ¹H-¹⁵N HMBC/HSQC: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) or Heteronuclear Single Quantum Coherence (gHSQC) spectrum.

-

gHSQC: This experiment will show direct, one-bond correlations between nitrogen atoms and any protons directly attached to them. This is the quickest way to identify the N-H signal.

-

gHMBC: This experiment is optimized for long-range (2-3 bond) couplings. It will reveal correlations between protons on the ring or substituents and the various nitrogen atoms in the ring, allowing for complete assignment. For example, a correlation between the C5-H proton and both N4 and N1 would strongly suggest a 2H-tautomer.

-

-

Data Analysis:

-

Identify the number of distinct N-H signals in the HSQC, which corresponds to the number of observable tautomers.

-

Use the cross-peaks in the HMBC spectrum to assign the chemical shifts of all nitrogen atoms for each tautomer.

-

Compare the observed ¹⁵N chemical shifts to values predicted by DFT calculations for each possible tautomer to confirm assignments.[17]

-

If signals for multiple tautomers are observed and well-resolved, integration of the corresponding signals in the ¹H spectrum can provide a quantitative measure of their population ratio in solution.[3]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[18] It definitively identifies the tautomeric form present in the crystal lattice by precisely locating all atoms, including the mobile proton.[3][19]

Trustworthiness: While X-ray crystallography gives an exact structure, it's crucial to remember this represents the lowest energy conformation in the solid state. The predominant tautomer in solution can be different due to solvent interactions. Therefore, crystallographic data must be complemented with solution-state studies (like NMR) for a complete picture.[18]

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for predicting tautomer stability and interpreting experimental data.[5]

Workflow: DFT Analysis of Tautomer Stability

-

Structure Modeling: Build all possible tautomeric structures of the molecule of interest.

-

Geometry Optimization: Optimize the geometry of each tautomer using a suitable level of theory (e.g., B3LYP or M06-2X) and a robust basis set (e.g., 6-311++G(d,p)).[1][5]

-

Energy Calculation: Calculate the single-point electronic energies and perform frequency calculations to obtain Gibbs free energies (ΔG) for each optimized structure. The tautomer with the lowest ΔG is predicted to be the most stable.

-

Solvent Modeling (Self-Validation): Repeat the energy calculations incorporating a solvation model (e.g., SMD, PCM) that matches the solvent used in experimental studies (e.g., DMSO, water).[8] Comparing the gas-phase and solvated results reveals the influence of the environment and serves as an internal validation of the model's predictive power.

-

Spectroscopic Property Simulation: Simulate NMR chemical shifts (using the GIAO method), UV-Vis absorption wavelengths, and IR vibrational frequencies for each tautomer.[1] Comparing these simulated spectra with experimental data is the gold standard for validating the predicted tautomer populations.[5][8]

Implications in Drug Discovery and Development

The tautomeric state of a 1,2,4-triazole-based drug candidate is not an academic curiosity; it is a critical determinant of its pharmacological profile.

-

Receptor Binding and Pharmacodynamics: Different tautomers present distinct hydrogen bond donor/acceptor patterns and three-dimensional shapes.[1] A switch from a 1H-tautomer (which has an N-H donor) to a 4H-tautomer (where the same nitrogen is now a pyridine-type acceptor) can completely alter the binding mode to a target enzyme or receptor, potentially turning an active molecule into an inactive one, or vice-versa.

-

Physicochemical Properties: Tautomerism directly influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

pKa: The basicity of the triazole ring changes with the tautomeric form, affecting the ionization state of the drug at physiological pH (7.4), which in turn impacts solubility, cell permeability, and potential for off-target effects.[10]

-

Lipophilicity (logP): The distribution of polar N-H bonds and lone pairs differs between tautomers, leading to different logP values. This affects how the drug partitions between aqueous and lipid environments, influencing its absorption and distribution.

-

Solubility: The ability of a tautomer to form hydrogen bonds with water molecules affects its aqueous solubility, a critical parameter for oral bioavailability.

-

Conclusion

Tautomerism in substituted 1,2,4-triazoles is a complex but manageable phenomenon that is central to their application in drug discovery. A thorough understanding of the factors that control tautomeric equilibria is essential for the rational design of new therapeutic agents. By employing an integrated strategy of high-resolution spectroscopy, particularly ¹⁵N NMR, single-crystal X-ray diffraction, and validated computational modeling, researchers can confidently identify and quantify the tautomeric forms of their compounds. This knowledge allows for the fine-tuning of molecular properties to optimize target engagement and achieve a desirable pharmacokinetic profile, ultimately leading to safer and more effective medicines.

References

-

Wofford, D. S., Forkey, D. M., & Russell, J. G. (1982). Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles. The Journal of Organic Chemistry.[15]

-

BenchChem Technical Support Team. (2025). Tautomerism in 1,2,4-triazol-5-one derivatives. BenchChem.[1]

-

BenchChem Technical Support Team. (2025). Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. BenchChem.[3]

-

Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.[4]

-

BenchChem Technical Support Team. (2025). Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide. BenchChem.[7]

-

Kovalishyn, V., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. ResearchGate.[8]

-

Wikipedia contributors. (2023). 1,2,4-Triazole. Wikipedia.[11]

-

Black, P. J., & Heffernan, M. L. (1964). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library.[14]

-

Abbas, I. M., et al. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Iraqi Journal of Pharmaceutical Sciences.[9]

-

El-Faham, A., et al. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. MDPI.[6]

-

Kovalishyn, V., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A.[20]

-

Islyaikin, M. K., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.[5]

-

Kumar, V. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory.[18]

-

Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Semantic Scholar.

-

Trifonov, R. E., et al. (2021). Equilibrium of three prototropic tautomers of substituted 1,2,3-triazole-5-carbaldehyde oximes. ResearchGate.[16]

-

Katritzky, A. R., & Jones, K. (n.d.). Product Class 14: 1,2,4-Triazoles. Science of Synthesis.[13]

-

Cyganowski, P., et al. (2017). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate.[12]

-

Asiri, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.[19]

-

Al-Sultani, A. A. H., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square.[2]

-

Gürbüz, D., et al. (2021). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. ResearchGate.[10]

-

Belskaya, N. P., et al. (2010). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry.[17]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles | Semantic Scholar [semanticscholar.org]

- 17. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Crystal structure of 3-Chloro-5-methyl-1H-1,2,4-triazole derivatives

An In-Depth Technical Guide to the Crystal Structure of 3-Chloro-5-methyl-1H-1,2,4-triazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Triazole Scaffold—A Privileged Structure in Modern Science

The 1,2,4-triazole nucleus is a cornerstone of contemporary medicinal chemistry and materials science.[1] This five-membered heterocyclic ring, with its unique arrangement of three nitrogen atoms, possesses a remarkable combination of properties: metabolic stability, hydrogen bonding capability, and a rigid framework for orienting functional groups.[2] These attributes make it a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[2] Derivatives of 1,2,4-triazole are found in leading antifungal, anticancer, antiviral, and antibacterial therapies.[3][4][5]

The specific introduction of a chloro group at the 3-position and a methyl group at the 5-position of the 1H-1,2,4-triazole ring creates a molecule with distinct electronic and steric properties. The chlorine atom, an electron-withdrawing group, can significantly influence the acidity of the ring protons and act as a potential halogen bond donor. The methyl group provides a lipophilic anchor. Understanding how these substituents direct the three-dimensional arrangement of molecules in the solid state is paramount for rational drug design. Single-crystal X-ray crystallography is the definitive method for this purpose, providing unequivocal proof of molecular structure and revealing the intricate network of intermolecular interactions that dictate the physicochemical properties of the bulk material.[1]

This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of solid-state chemistry to advance their work.

Part 1: Synthesis and Crystallization of Target Derivatives

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthetic pathways to 1,2,4-triazoles are well-established, offering flexibility in substituent introduction.

Synthetic Strategy: A Modular Approach

A common and effective route to substituted 1,2,4-triazoles involves the cyclization of key precursors. For this compound, a logical approach involves forming the triazole ring first, followed by functionalization, or building the substituted ring in a one-pot reaction. Many methods exist, including reactions of hydrazines with formamide or multicomponent reactions.[6][7] A plausible pathway could be adapted from patented industrial syntheses which often prioritize accessible starting materials.[8]

The diagram below outlines a generalized synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies for triazole synthesis.

Objective: To synthesize the target compound from commercially available starting materials.

Materials:

-

5-Methyl-1H-1,2,4-triazol-3-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, reflux condenser, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-Methyl-1H-1,2,4-triazol-3-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Catalyst Addition: Slowly add N,N-Dimethylaniline (0.1 equivalents) to the suspension. The causality here is that the tertiary amine acts as a catalyst to facilitate the chlorination reaction.

-

Reflux: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature and then carefully pour it over crushed ice. This step hydrolyzes the excess POCl₃ in a controlled manner. Caution: This is a highly exothermic reaction.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layer will contain the desired product.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

Protocol: Growing Single Crystals for X-ray Diffraction

The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating lattice. The choice of method is critical and often requires screening various conditions.

Principle: The key is to achieve slow supersaturation of the compound in a solvent or solvent system, allowing molecules sufficient time to orient themselves into a low-energy, crystalline state.

Common Techniques:

-

Slow Evaporation: A solution of the compound is prepared in a volatile solvent and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth.

-

Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent is placed in a small vial. This vial is then placed inside a larger, sealed container holding a poor solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Thermal Gradient (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled very slowly. As the temperature decreases, the solubility drops, resulting in crystal formation.

Self-Validating System: The success of any crystallization protocol is validated by the outcome: the formation of well-defined, non-twinned single crystals of sufficient size (>0.1 mm) that diffract X-rays effectively.

Part 2: The Core of the Matter: Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous information about the three-dimensional arrangement of atoms in a crystal.

The SC-XRD Experiment: From Crystal to Structure

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots contain the information needed to determine the unit cell (the basic repeating block of the crystal) and the arrangement of atoms within it.

Caption: The experimental workflow for single-crystal X-ray diffraction (SC-XRD).

Crystallographic Data: The Blueprint of the Crystal

The output of an SC-XRD experiment is a crystallographic information file (CIF), which contains a wealth of data. The table below summarizes key parameters for representative 1,2,4-triazole derivatives to illustrate the type of data obtained.[1][9]

| Parameter | Compound 1 (Fused Triazole)[1] | Compound 2 (Triazol-5-one Deriv.)[9] |

| Chemical Formula | C₁₈H₁₄BrN₅S | C₁₇H₁₅N₃OCl₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2(1)/n |

| a (Å) | 5.9308 | 8.1479 |

| b (Å) | 10.9695 | 7.9177 |

| c (Å) | 14.7966 | 25.774 |

| α (°) | 100.501 | 90 |

| β (°) | 98.618 | 92.976 |

| γ (°) | 89.988 | 90 |

| Volume (ų) | 930.58 | 1659.1 |

| Z (Molecules/Unit Cell) | 2 | 4 |

This table presents data from related triazole structures to exemplify the parameters obtained from SC-XRD analysis.

Supramolecular Architecture: The Role of Intermolecular Interactions

The crystal packing of triazole derivatives is rarely governed by simple close-packing. Instead, a hierarchy of directional non-covalent interactions dictates the final supramolecular assembly.[10] Understanding these interactions is crucial for predicting properties like solubility, melting point, and bioavailability.

Key Interactions in Triazole Crystals:

-

Hydrogen Bonds: The N-H protons of the triazole ring are excellent hydrogen bond donors, readily interacting with nitrogen atoms of adjacent rings (N-H···N) or other acceptor groups. These are typically the strongest and most structure-directing interactions.

-

Halogen Bonds: The chlorine atom at the C3 position is an effective halogen bond donor. The region of positive electrostatic potential on the chlorine atom (the σ-hole) can interact favorably with lone pairs on nitrogen or oxygen atoms.

-

π-π Stacking: The aromatic triazole rings can stack on top of each other in either a face-to-face or offset arrangement.[11] These interactions are vital for stabilizing the crystal lattice.

-

C-H···π Interactions: The C-H bonds of methyl groups or other substituents can act as weak hydrogen bond donors to the electron-rich face of the triazole ring.[11]

Caption: Key intermolecular interactions guiding crystal packing of triazole derivatives.

Computational Insight: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[12] The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are plotted on a 2D "fingerprint plot," which provides a quantitative summary of all close contacts.

Interpreting a 2D Fingerprint Plot:

-

Sharp Spikes: Indicate strong, directional interactions like N-H···N hydrogen bonds.

-

"Wings" or Diffuse Regions: Represent weaker or more varied contacts like H···H van der Waals interactions.

-

Symmetry: Symmetrical plots often indicate that a molecule makes similar contacts with its neighbors.

This analysis allows for a quantitative comparison of the packing environments between different derivatives or polymorphs.[10][13]

References

- BenchChem. (n.d.). Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography. Benchchem.

- ACS Publications. (2023).

- Ye, D. -J., Feng, X. -L., & Zhang, Z. -H. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24, 5286-5288.

- MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.

- ResearchGate. (n.d.). Part of the crystal structure showing a π–π stacking interactions observed between triazole and triazole rings.

- ResearchGate. (2025). Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles.

- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- Vulcanchem. (n.d.). 5-chloro-3-nitro-1H-1,2,4-triazole. Vulcanchem.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES.

- Kumar, K., & Goyal, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.

- MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.

- ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

- PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. isres.org [isres.org]

- 8. 5-chloro-3-nitro-1H-1,2,4-triazole () for sale [vulcanchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Physical and chemical properties of 3-Chloro-5-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methyl-1H-1,2,4-triazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique structural features, combining a reactive chloro substituent with a stable triazole ring, make it a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering valuable insights for professionals engaged in drug discovery and development.

The 1,2,4-triazole scaffold is a well-established pharmacophore, present in numerous clinically approved drugs, including antifungal and antiviral agents. The introduction of a chlorine atom and a methyl group to this core structure modulates its electronic and steric properties, influencing its reactivity and biological interactions. Understanding these fundamental characteristics is paramount for the rational design and synthesis of novel therapeutic agents.

Molecular Structure and Isomerism

This compound exists as a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The presence of the chloro and methyl groups at positions 3 and 5, respectively, defines its specific isomeric form. It is important to note that 1,2,4-triazoles can exhibit tautomerism, with the proton on the nitrogen atom capable of migrating between the available nitrogen atoms in the ring. For this compound, the most stable tautomer is the 1H form.

An In-depth Technical Guide to the Solubility of 3-Chloro-5-methyl-1H-1,2,4-triazole in Common Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-5-methyl-1H-1,2,4-triazole. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its physicochemical properties, predicted solubility, and robust methodologies for experimental solubility determination.

Introduction: The Critical Role of Solubility

In the realms of pharmaceutical sciences and chemical process development, understanding the solubility of a compound is a cornerstone of its successful application. Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, dictates a molecule's bioavailability, impacts its formulation, and governs its purification and reaction kinetics. For a molecule like this compound, which belongs to a class of heterocyclic compounds with significant pharmacological and agrochemical potential, a thorough understanding of its solubility profile is paramount for its journey from laboratory synthesis to industrial application.[1] This guide delves into the specifics of this compound, providing both theoretical and practical frameworks for its study.

Physicochemical Properties of this compound

To comprehend the solubility of a compound, one must first understand its intrinsic physicochemical properties. These properties govern the intermolecular forces at play between the solute and the solvent.

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₃ | [2] |

| Molecular Weight | 117.54 g/mol | [3] |

| CAS Number | 15285-15-1 | [2][3] |

| Structure | A five-membered triazole ring with a chloro group at position 3 and a methyl group at position 5. | [2] |

| Predicted logP | 0.285 | [4] |

| Predicted Water Solubility (log₁₀WS) | -1.38 (mol/L) | [4] |

The structure of this compound, featuring both a hydrogen bond donor (the N-H group of the triazole ring) and acceptor sites (the nitrogen atoms), along with a lipophilic chloro group, suggests a nuanced solubility profile.[5] The parent 1H-1,2,4-triazole is known to be highly soluble in water and other polar organic solvents due to its ability to form strong hydrogen bonds.[6] The introduction of a methyl group and a chlorine atom modifies this polarity. The chloro-substituent, in particular, increases the lipophilicity of the molecule, which may decrease its solubility in highly polar solvents like water while potentially enhancing it in less polar organic solvents.[5]

Solubility Profile: Predictions and Qualitative Observations

Direct, experimentally-derived quantitative solubility data for this compound in a range of common solvents is not extensively available in peer-reviewed literature. However, based on computational predictions and the known behavior of related triazole derivatives, we can construct a predicted solubility profile.

Water Solubility (Predicted)

A computationally predicted water solubility (log₁₀WS) of -1.38 mol/L is available.[4] This can be converted to an approximate concentration:

-

10⁻¹.³⁸ mol/L ≈ 0.0417 mol/L

-

0.0417 mol/L * 117.54 g/mol ≈ 4.90 g/L, or 0.49 g/100 mL

This predicted value suggests that this compound is sparingly soluble in water.

Solubility in Organic Solvents (Qualitative)

Based on the general solubility characteristics of substituted triazoles, the following qualitative solubility profile can be inferred:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |